6-Pentyl-2H-pyran-2-one (CAS: 27593-23-3), commonly known as 6-PP or 6-amyl-alpha-pyrone, is a naturally occurring unsaturated low-molecular-weight lactone featuring a diene-containing six-membered pyrone ring [1]. While widely recognized for its characteristic coconut-like aroma, its primary industrial and scientific value lies in its potent broad-spectrum antifungal properties and its utility as a highly reactive chemical building block [2]. As the major volatile organic compound (VOC) produced by Trichoderma species, 6-PP is extensively procured as an analytical standard for metabolomics, an active ingredient in agricultural biocontrol formulations, and a versatile diene precursor for ring-opening and sequential hydrogenation reactions[3]. Its baseline procurement value is driven by its dual utility: it is both a terminal bioactive agent and a processable intermediate for synthesizing C14/C15 hydrocarbons and saturated lactones[1].
Substituting 6-PP with structurally related lactones, such as massoia lactone (5,6-dihydro-6-pentyl-2H-pyran-2-one) or delta-decalactone, fundamentally alters both chemical reactivity and biological efficacy [1]. The presence of two conjugated double bonds within the alpha-pyrone ring of 6-PP provides unique electrophilic sites for ring-opening decarboxylation and sequential hydrogenation that are absent in partially or fully saturated analogs [2]. In biocontrol applications, fungal pathogens that develop tolerance to massoia lactone often remain highly susceptible to 6-PP due to its distinct mechanism of action and superior volatility [3]. Consequently, using saturated lactones compromises precursor processability in synthesis workflows and drastically reduces fungicidal potency in agricultural formulations [1].
6-PP serves as an efficient, direct precursor for the synthesis of high-value flavor compounds and diols, outperforming less reactive saturated analogs. Upon heating in the presence of a Pd/C catalyst and formic acid, the two conjugated double bonds of the 6-PP ring are selectively reduced to yield delta-decalactone [1]. Furthermore, strong reducing agents like lithium aluminum hydride (LiAlH4) facilitate complete saturation and ring opening to produce 1,5-decanediol [1]. This predictable, sequential hydrogenation profile makes pure 6-PP a superior starting material compared to partially saturated lactones like massoia lactone, which lack the necessary diene reactivity for these specific transformations.
| Evidence Dimension | Chemical Reactivity (Reduction/Ring Opening) |
| Target Compound Data | Undergoes selective transfer hydrogenation to delta-decalactone or complete reduction to 1,5-decanediol |
| Comparator Or Baseline | Saturated/partially saturated lactones (lack conjugated diene reactivity) |
| Quantified Difference | Enables multi-step sequential reduction and ring-opening decarboxylation |
| Conditions | Pd/C with formic acid or LiAlH4 reduction |
Procuring pure 6-PP provides a highly reactive, diene-functionalized scaffold essential for synthesizing C14/C15 hydrocarbons and saturated lactones.
In comparative biocontrol assays, 6-PP demonstrates superior efficacy against Botrytis cinerea compared to its partially saturated analog, massoia lactone [1]. Studies evaluating UV-mutated Botrytis isolates revealed that while 59 mutants successfully grew on normally lethal doses of massoia lactone, they failed to exhibit cross-resistance to 6-PP[1]. Furthermore, 6-PP requires exceptionally small doses to completely inhibit Botrytis colony formation, highlighting its distinct, highly potent mechanism of action that bypasses standard lactone resistance pathways[1].
| Evidence Dimension | Pathogen Resistance (Colony Formation Inhibition) |
| Target Compound Data | Complete inhibition of Botrytis cinerea; no cross-resistance observed in mutants |
| Comparator Or Baseline | Massoia lactone (59 mutants grew on normally lethal doses) |
| Quantified Difference | Zero mutant survival for 6-PP vs. high mutant survival for massoia lactone |
| Conditions | In vitro colony formation assay using UV-mutated Botrytis isolates |
Formulators of agricultural biocontrols must select 6-PP over massoia lactone to effectively manage resistant fungal strains.
6-PP exhibits potent, quantifiable suppression of major agricultural pathogens at low concentrations. Against Fusarium oxysporum, application of 25 mg/L of 6-PP in nutrient solutions inhibits mycelial growth by up to 70% [1]. Against the litchi downy blight pathogen Peronophythora litchii, 6-PP demonstrates an EC50 of just 0.043 g/L, with concentrations at 2.0 × EC50 completely suppressing both sporulation and sporangia germination [2]. This high specific activity distinguishes 6-PP from generic volatile organic compounds that require significantly higher loading doses for comparable efficacy.
| Evidence Dimension | Mycelial Growth Inhibition (EC50 / % Inhibition) |
| Target Compound Data | 70% inhibition of F. oxysporum at 25 mg/L; EC50 of 0.043 g/L for P. litchii |
| Comparator Or Baseline | Untreated control (0% inhibition) |
| Quantified Difference | >70% growth suppression at low mg/L concentrations |
| Conditions | In vitro nutrient solution and agar assays |
The low effective concentration (EC50) of 6-PP reduces the required active ingredient volume in commercial biopesticide formulations.
Leveraging its low EC50 and ability to overcome massoia lactone resistance, 6-PP is the optimal choice for formulating volatile bio-fungicides targeting Botrytis cinerea, Fusarium oxysporum, and Peronophythora litchii [1].
Due to its conjugated diene system, 6-PP is the preferred starting material for transfer hydrogenation (using Pd/C and formic acid) to synthesize high-purity delta-decalactone [2].
6-PP is utilized in ring-opening and decarboxylation reactions, followed by solid-base catalyzed aldol condensation, to produce C14/C15 hydrocarbon precursors for advanced chemical manufacturing[2].
As the primary volatile organic compound emitted by high-performing Trichoderma species, pure 6-PP is a critical calibration standard for screening and selecting elite biocontrol fungal strains[1].
Irritant